(1-benzyl-1H-pyrazol-3-yl)acetonitrile
Description
Overview of Pyrazole (B372694) Derivatives as Prominent Heterocyclic Scaffolds in Chemical Science
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are considered a cornerstone of modern medicinal and agricultural chemistry. nih.gov Their utility stems from a unique combination of structural and electronic properties that allow for a wide range of biological activities. nih.gov
The history of pyrazole chemistry dates back to the late 19th century, with significant advancements in its synthesis and derivatization occurring over the following decades. Initially explored for their dyeing properties, the discovery of the pharmacological activities of pyrazole derivatives, such as the anti-inflammatory properties of celecoxib (B62257), propelled this class of compounds to the forefront of medicinal chemistry research. nih.gov Today, pyrazole-containing compounds are integral to the development of pharmaceuticals, agrochemicals, and materials science. nih.gov
The contemporary significance of pyrazole chemistry is underscored by the prevalence of this scaffold in a multitude of approved drugs and clinical candidates. nih.gov Researchers continue to explore novel synthetic methodologies to access diverse pyrazole derivatives and to investigate their potential in treating a wide array of diseases, including cancer, inflammation, and infectious diseases. nih.govnih.gov
The pyrazole ring is an aromatic system, a key feature that contributes to its stability and chemical reactivity. mdpi.com The presence of two nitrogen atoms in the ring influences its electronic distribution, making it susceptible to both electrophilic and nucleophilic attack at different positions. orgsyn.org This allows for the regioselective functionalization of the pyrazole core, enabling the synthesis of a vast library of derivatives with tailored properties. orgsyn.org
The tautomerism of N-unsubstituted pyrazoles is another important structural aspect, where the proton on the nitrogen atom can exist in equilibrium between the two nitrogen atoms. mdpi.com Substitution at the N-1 position, as seen in (1-benzyl-1H-pyrazol-3-yl)acetonitrile, resolves this tautomerism and provides a fixed regioisomeric structure, which is often crucial for specific biological interactions. mdpi.com
The Role of the Acetonitrile (B52724) Moiety in Modulating Reactivity and Enabling Derivatization
The acetonitrile group (-CH₂CN) is a versatile functional group in organic synthesis. The presence of the electron-withdrawing nitrile group acidifies the adjacent methylene (B1212753) protons, making them susceptible to deprotonation by a base. This allows the acetonitrile moiety to act as a nucleophile in a variety of carbon-carbon bond-forming reactions, providing a straightforward method for chain extension and the introduction of further functionality.
Furthermore, the nitrile group itself can undergo a range of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form various heterocyclic systems. This rich reactivity makes the acetonitrile moiety a valuable handle for the derivatization of the pyrazole scaffold, allowing for the synthesis of a diverse range of analogs from a common intermediate.
Academic Rationale for Focused Investigation of this compound and its Analogs
While specific academic literature solely focused on this compound is limited, the rationale for its investigation can be inferred from the well-established importance of its constituent parts. The 1-benzyl-pyrazole core is a common motif in pharmacologically active compounds. For instance, various 1-benzyl-1H-pyrazole derivatives have been synthesized and evaluated for their potential as kinase inhibitors.
The 3-acetonitrile substituent provides a reactive handle for further chemical modification, making this compound a valuable building block for the synthesis of more complex molecules. The exploration of its reactivity could lead to the discovery of novel compounds with interesting biological profiles.
The focused investigation of this compound and its analogs is therefore driven by the potential to generate new chemical entities with desirable pharmacological properties. The combination of a biologically relevant pyrazole core with a versatile acetonitrile handle presents a promising strategy for the development of new therapeutic agents and chemical probes. The synthesis and derivatization of this compound would allow for the exploration of structure-activity relationships and the identification of lead compounds for various biological targets.
Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzylpyrazol-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-8-6-12-7-9-15(14-12)10-11-4-2-1-3-5-11/h1-5,7,9H,6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZULZNNUNUTCND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Benzyl 1h Pyrazol 3 Yl Acetonitrile and Its Structural Derivatives
Strategies for the Construction of the Pyrazole (B372694) Ring System
The formation of the pyrazole ring is the cornerstone for the synthesis of (1-benzyl-1H-pyrazol-3-yl)acetonitrile. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis
One of the most powerful and versatile methods for constructing the pyrazole ring is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. In pyrazole synthesis, diazo compounds are commonly employed as the 1,3-dipole. thieme.de
Diazo compounds are highly valuable reagents in the synthesis of pyrazoles via 1,3-dipolar cycloaddition. thieme.de The reaction typically involves the cycloaddition of a diazo compound with an alkyne or alkene, followed by an oxidation step if an alkene is used, to yield the aromatic pyrazole ring. unisi.it Diazo compounds can be generated in situ from precursors like N-tosylhydrazones, which enhances the safety and practicality of the method. nih.gov This approach offers a regioselective route to 3,5-disubstituted pyrazoles. thieme.de While electron-poor diazocarbonyl compounds often require Lewis acid catalysis or heating, reactions with reactive diazo compounds can proceed rapidly. unisi.it
To specifically introduce the cyanomethyl or a related cyano group, as seen in this compound, diazoacetonitrile (N₂CHCN) serves as a key reagent. This small, reactive diazoalkane can participate in [3+2] cycloaddition reactions with various dipolarophiles. acs.orgacs.org For instance, a transition-metal-free [3+2] cycloaddition between nitroolefins and diazoacetonitrile has been developed, providing a direct route to multisubstituted cyanopyrazoles under mild conditions. acs.orgnih.gov This method is advantageous due to its use of simple starting materials and its high regioselectivity. acs.orgnih.gov
Three-component reactions involving aldehydes, β-ketophosphonates, and diazoacetonitrile have also been established for constructing highly substituted cyanopyrazoles. researchgate.net These processes often proceed through a domino sequence, such as a Horner–Wadsworth–Emmons reaction followed by a [3+2] cycloaddition and subsequent oxidation. researchgate.net
Table 1: Examples of [3+2] Cycloaddition Reactions with Diazoacetonitrile
| Dipolarophile | Reaction Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Nitroolefins | Base-promoted, transition-metal-free | 4-Substituted-3-cyanopyrazoles | Good to High | acs.org |
| Aldehydes and β-ketophosphonates | Base-mediated, three-component domino reaction | Highly substituted cyanopyrazoles | Good | researchgate.net |
| Aldehydes and Malononitrile | Piperidine-catalyzed, three-component | Dicyanopyrazoles | Good | researchgate.net |
Multicomponent Reactions (MCRs) for Diversified Pyrazole Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have become a cornerstone of modern medicinal chemistry for their efficiency and atom economy. nih.gov These reactions are particularly well-suited for generating libraries of structurally diverse pyrazole derivatives. nih.govmdpi.com A common MCR strategy for pyrazoles involves the one-pot condensation of a hydrazine (B178648) (such as benzylhydrazine), a 1,3-dicarbonyl compound (like ethyl acetoacetate), an aldehyde, and a nitrile source (like malononitrile). mdpi.comkjscollege.com
For example, a four-component synthesis of benzyl (B1604629) pyrazolyl coumarin (B35378) derivatives has been reported, which proceeds from phenyl hydrazine, ethyl acetoacetate, a substituted benzaldehyde (B42025), and 4-hydroxy coumarin. kjscollege.com Similarly, pyrano[2,3-c]pyrazoles can be synthesized through a four-component reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate (B1144303). mdpi.com These methods showcase the power of MCRs to rapidly assemble complex molecular architectures from simple precursors. nih.gov The synthesis of 1H-pyrazole-1-carbothioamide derivatives has been achieved through a one-pot reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates. biointerfaceresearch.com
Cyclocondensation Approaches to Pyrazole Formation
The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic species. nih.govmdpi.com The classic Knorr pyrazole synthesis, first reported in 1883, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. mdpi.com When an unsymmetrical diketone and a substituted hydrazine (e.g., benzylhydrazine) are used, a mixture of regioisomers can be formed. mdpi.com
This approach is not limited to 1,3-diketones; other 1,3-difunctional compounds like α,β-unsaturated ketones and β-enaminones are also effective precursors. mdpi.com The reaction of α,β-unsaturated ketones with hydrazines typically yields pyrazolines, which can then be oxidized to the corresponding pyrazoles. nih.gov A one-pot, three-component reaction for pyrazole synthesis has been developed using benzylhydrazine (B1204620) dihydrochloride, an aldehyde, and a β-nitrostyrene, which proceeds through the in-situ formation of a hydrazone followed by cycloaddition. orgsyn.org
Catalytic Systems in Pyrazole Ring Assembly
The efficiency, selectivity, and mildness of pyrazole synthesis can be significantly improved through the use of catalysts. A wide array of catalytic systems, including metal-based, organocatalytic, and green catalysts, have been employed.
For the N-alkylation of the pyrazole ring, such as in the introduction of a benzyl group, phase transfer catalysis (PTC) offers an efficient method. The reaction of pyrazole with benzyl chloride can be performed without a solvent using a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in the presence of a base, leading to excellent yields of N-benzylpyrazole. researchgate.netresearchgate.net
Metal catalysts are also prominent. Copper-catalyzed reactions have been used for the aerobic oxidative cyclization of β,γ-unsaturated hydrazones to form pyrazoles. organic-chemistry.org A cerium-based heterogeneous catalyst, [Ce(L-Pro)₂]₂(Oxa), has been shown to be effective for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines (including benzylhydrazine) under mild, room temperature conditions. rsc.org Natural catalysts, such as lemon peel powder, have been utilized in the ultrasound-assisted synthesis of N-phenyl pyrazoles, highlighting a green chemistry approach. ijsrch.com
Transition Metal-Catalyzed Methods (e.g., Palladium)
Transition metal catalysis, particularly using palladium, offers powerful methods for forming carbon-carbon and carbon-nitrogen bonds, which are crucial for the synthesis of complex pyrazole derivatives. Palladium-catalyzed cross-coupling reactions are especially valuable for introducing the cyano group onto a pre-functionalized pyrazole ring.
Detailed research findings indicate that palladium-catalyzed cyanation of (hetero)aryl halides and triflates is a mild and efficient method. mit.eduacs.org This approach can be applied to pyrazole substrates, allowing for the introduction of a nitrile group. mit.edu For instance, the cyanation of a halogenated 1-benzyl-1H-pyrazole at the C3-position can be achieved using a palladium catalyst and a cyanide source. Various palladium precatalysts and ligands have been developed to improve efficiency and functional group tolerance. thieme-connect.comnih.gov A common and less toxic cyanide source used in these reactions is potassium hexacyanoferrate(II) (K4[Fe(CN)6]). thieme-connect.comnih.gov The reaction typically proceeds in a solvent mixture, such as dioxane and water, and may require a base like potassium acetate. thieme-connect.com These methods are noted for their applicability to a wide range of five- and six-membered heterocycles, including pyrazoles. mit.edu
Table 1: Palladium-Catalyzed Cyanation of Heteroaryl Halides
| Catalyst System | Cyanide Source | Base / Additive | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Palladium Precatalyst (P1, P2, or P3) | K4[Fe(CN)6]·3H2O | KOAc | Dioxane/H2O | 100 °C | thieme-connect.com |
| Pd(OAc)2 / Ligand | Zn(CN)2 | - | H2O/THF | rt - 40 °C | acs.org |
| Palladium Catalyst | K3[Fe(CN)6] | - | Not Specified | Not Specified | nih.gov |
Metal-Free Synthetic Protocols
In alignment with the principles of green chemistry, metal-free synthetic protocols provide an alternative to transition metal-catalyzed reactions, avoiding potential metal contamination in the final products. The construction of the pyrazole ring itself can often be achieved without the use of metals.
A prevalent metal-free approach is the [3+2] cycloaddition reaction. rsc.org This method typically involves the reaction of a hydrazine derivative with a 1,3-dielectrophile. For the synthesis of this compound, this could involve the condensation of benzylhydrazine with a synthon containing the β-ketonitrile functionality. Furthermore, novel, temperature-controlled divergent syntheses of pyrazoles via electrophilic cyclization have been developed that proceed in the absence of transition-metal catalysts and oxidants. nih.gov Another strategy involves the dehydrogenation of benzyl alcohol to generate a benzaldehyde in-situ, which then participates in a cascade reaction to form pyrazoline derivatives under metal-free conditions. nih.govresearchgate.net These methods offer advantages such as operational simplicity, use of readily available starting materials, and excellent functional group compatibility. rsc.org
Table 2: Metal-Free Pyrazole Synthesis Strategies
| Reaction Type | Key Reactants | Conditions | Key Features | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Sulfonyl hydrazone and benzyl acrylate | Base-mediated | Readily accessible materials, good functional group tolerance | rsc.org |
| Electrophilic Cyclization | α,β-alkynic hydrazones | Temperature-controlled, solvent-switchable | Avoids transition metals and external oxidants | nih.gov |
| Dehydrogenative Cascade | Benzyl alcohol, phenylhydrazine, acetophenone | Base (tBuOK) | In-situ generation of aldehyde, forms pyrazoline core | researchgate.net |
Regioselective Introduction of the Benzyl Moiety at the N1-Position of Pyrazole
A critical step in the synthesis of the target compound is the regioselective benzylation of the pyrazole ring. Since unsymmetrically substituted pyrazoles have two distinct nitrogen atoms (N1 and N2), controlling the site of alkylation is paramount.
Nucleophilic N-Alkylation and N-Arylation Strategies
The most common method for N-substitution on the pyrazole ring is nucleophilic N-alkylation. This reaction involves the deprotonation of the pyrazole N-H with a base to form a pyrazolate anion, which then acts as a nucleophile, attacking an alkylating agent like benzyl bromide or benzyl chloride. electronicsandbooks.commdpi.comorgsyn.org
The regioselectivity of this reaction (N1 vs. N2) is influenced by several factors. Steric hindrance at the C3 and C5 positions of the pyrazole ring is a major determinant; the alkyl group is generally introduced at the less sterically hindered nitrogen atom. nih.govsemanticscholar.org The choice of base and solvent also plays a crucial role. A systematic study has shown that using potassium carbonate in DMSO is an effective system for achieving regioselective N1-alkylation of 3-substituted pyrazoles. acs.org In some cases, a mixture of regioisomers is obtained, necessitating chromatographic separation. electronicsandbooks.comnih.gov However, by carefully selecting the reaction conditions and the substituents on the pyrazole ring, high regioselectivity can be achieved. acs.orgresearchgate.net
Table 3: Conditions for Regioselective N-Alkylation of Pyrazoles
| Alkylating Agent | Base | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| 4-Chlorobenzyl bromide | Cs2CO3 | DMF | Not Specified | 10:1 ratio of N1:N2 isomers | electronicsandbooks.com |
| Benzyl bromide | K2CO3 | Not Specified | Not Specified | Formation of two separable regioisomers | mdpi.com |
| Benzylhydrazine (used in ring formation) | - | MeOH | Room Temp. | Forms 1-benzyl pyrazole derivative | orgsyn.org |
| Various | K2CO3 | DMSO | Not Specified | Regioselective N1-alkylation | acs.org |
| Benzyl trichloroacetimidate | CSA (Brønsted acid) | Dichloromethane | Room Temp. | Acid-catalyzed N-alkylation | semanticscholar.org |
Phase-Transfer Catalysis in N-Benzylation Processes
Phase-transfer catalysis (PTC) offers a convenient and efficient method for the N-alkylation of pyrazoles under mild conditions. researchgate.netresearchgate.net This technique is particularly useful when the reactants are soluble in different, immiscible phases (e.g., a solid or aqueous phase and an organic phase).
In a typical PTC N-benzylation, the pyrazole is deprotonated by a solid base like potassium hydroxide (B78521). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium bromide, TBAB), then transports the resulting pyrazolate anion into an organic phase where it can react with the benzyl halide. researchgate.net A significant advantage of this method is that it can often be performed without a solvent, which increases reactivity and simplifies the work-up procedure. researchgate.netresearchgate.net Using benzyl chloride instead of the more reactive benzyl bromide can prevent side reactions, such as the formation of benzyl alcohol, leading to excellent yields of the N-benzylpyrazole. researchgate.net
Table 4: Phase-Transfer Catalysis for N-Benzylation of Pyrazole
| Benzylating Agent | Base | Catalyst | Conditions | Key Advantage | Reference |
|---|---|---|---|---|---|
| Benzyl chloride | KOH (solid) | TBAB (3%) | Solvent-free, stirring | High yield, avoids side reactions, simple work-up | researchgate.net |
| Alkyl Halides | KOH (solid) | TBAB (3%) | Solvent-free | High yields, solves common alkylation problems | researchgate.net |
Installation of the Acetonitrile (B52724) Group at the C3-Position of the Pyrazole Ring
The final key structural element to be installed is the acetonitrile (-CH2CN) group at the C3 position. This can be achieved either by building the pyrazole ring from a precursor that already contains this functionality or by functionalizing a pre-formed pyrazole ring.
Reactions Employing Chloroacetonitrile (B46850) as a Key Building Block
While direct C-H functionalization or cross-coupling reactions represent one approach, an alternative and common strategy in heterocycle synthesis is to construct the ring from acyclic precursors that already contain the desired substituents. Chloroacetonitrile can serve as a versatile building block for synthesizing the necessary precursors.
A plausible and efficient route to this compound involves the cyclocondensation of benzylhydrazine with a β-ketonitrile, specifically 4-cyano-2-butanone (or its synthetic equivalent). Chloroacetonitrile can be used to synthesize this β-ketonitrile precursor. For example, the reaction of a suitable enolate with chloroacetonitrile would yield a dicarbonyl equivalent which can then be cyclized. This ring-closing step is a standard and high-yielding method for pyrazole formation. This strategy ensures that the acetonitrile group is unambiguously placed at the C3 position, avoiding issues of regioselectivity that might arise from attempting to functionalize a pre-existing pyrazole ring.
Table 5: Proposed Synthetic Pathway via β-Ketonitrile Intermediate
| Step | Reactant 1 | Reactant 2 | Key Intermediate/Product | Description |
|---|---|---|---|---|
| 1 | Enolate of a ketone | Chloroacetonitrile | β-Ketonitrile | Formation of the key acyclic precursor containing the acetonitrile moiety. |
| 2 | β-Ketonitrile | Benzylhydrazine | This compound | Cyclocondensation reaction to form the final pyrazole ring. |
Functionalization of Precursor Pyrazole Intermediates
The synthesis of this compound and its analogs can be effectively achieved through the functionalization of pre-existing pyrazole rings. This strategy allows for the introduction of diverse substituents and the construction of complex molecular architectures. Transition-metal-catalyzed C-H functionalization reactions are a powerful tool in this regard, providing a direct method to form new C-C and C-heteroatom bonds on the pyrazole core, thus avoiding the need for pre-functionalized starting materials. rsc.org
One prominent method involves the use of pyrazole boronic acids or esters. For instance, a rapid and convenient synthesis of 1-benzyl-3-heterocyclic pyrazole analogs starts from the commercially available 3-(4,4,5,5-tetramethyl- rsc.orgelectronicsandbooks.comrsc.orgdioxaborolan-2-yl)-1H-pyrazole. electronicsandbooks.com This intermediate can be first N-benzylated and then subjected to a Suzuki coupling reaction to introduce various heterocyclic groups at the 3-position. electronicsandbooks.com This two-step sequence is efficient and can even be performed in a one-pot synthesis, allowing for rapid variation of substituents at two different positions on the pyrazole ring. electronicsandbooks.com
Another approach involves the modification of functional groups already present on the pyrazole ring. For example, 5-alkyl-3-amino-1H-pyrazoles can be synthesized from pyrazole carboxylic acid precursors. mdpi.com The process involves esterification, followed by treatment with sodium hydride and acetonitrile to form a ketonitrile intermediate, which is then cyclized with hydrazine hydrate to yield the desired aminopyrazole. mdpi.com This highlights how a carboxyl group can be transformed to introduce an amino group, which can serve as a handle for further functionalization.
The following table summarizes representative functionalization reactions on pyrazole intermediates.
| Precursor Intermediate | Reagents & Conditions | Product Type | Key Transformation |
|---|---|---|---|
| 3-(Boronic ester)-1H-pyrazole | 1. Benzyl bromide, Cs₂CO₃, MeCN, 80°C 2. Aryl/heteroaryl halide, Pd(PPh₃)₄, Na₂CO₃ | 1-Benzyl-3-aryl/heteroaryl-pyrazoles | N-benzylation followed by Suzuki coupling electronicsandbooks.com |
| Pyrazole carboxylic acids | 1. Esterification 2. NaH, acetonitrile 3. Hydrazine hydrate | 3-Amino-5-alkyl-1H-pyrazoles | Conversion of carboxyl group to amino group via a ketonitrile intermediate mdpi.com |
| Generic Pyrazole | Transition metal catalyst, coupling partner | C-H Functionalized Pyrazoles | Direct formation of C-C or C-heteroatom bonds on the pyrazole ring rsc.org |
Advanced Synthetic Techniques for Enhanced Efficiency and Yield
To overcome limitations of conventional synthesis such as long reaction times and lower yields, advanced techniques like microwave-assisted synthesis, ultrasound irradiation, and mechanochemistry have been successfully applied to the synthesis of pyrazole derivatives. rsc.orgrsc.org These methods offer significant advantages in terms of efficiency, sustainability, and reaction speed. rsc.orgorientjchem.org
Microwave irradiation has become a widely used technique for the synthesis of pyrazole derivatives, valued for its ability to dramatically reduce reaction times while maintaining moderate temperatures. rsc.orgrsc.org This method has been employed in a variety of reactions, including one-pot multi-component syntheses and cross-coupling reactions. mdpi.commdpi.com For example, the synthesis of 1,3,5-triarylpyrazoles by oxidative aromatization under microwave irradiation proceeds in high yields (90-96%). rasayanjournal.co.in
In a direct comparison, a conventional synthesis of 1-carboamidopyrazolo[3,4-b]quinolines required prolonged refluxing in ethanol (B145695), whereas the microwave-assisted method in water was completed in just 2-5 minutes. dergipark.org.tr Similarly, a solvent-free approach for synthesizing 4-arylidenepyrazolone derivatives under microwave irradiation demonstrates the eco-friendly potential of this technique, offering good to excellent yields (51-98%). mdpi.combohrium.com The energy provided by microwaves accelerates synthetic transformations, leading to time- and energy-saving protocols. mdpi.com
The table below presents examples of microwave-assisted pyrazole synthesis, highlighting the significant reduction in reaction time compared to conventional methods.
| Product Type | Microwave Conditions | Reaction Time (MW) | Key Advantage |
|---|---|---|---|
| Curcumin-pyrazole | Non-solvent conditions | 8-10 minutes | Rapid, efficient synthesis compared to 20 hours conventionally dergipark.org.tr |
| 1-Carboamidopyrazolo[3,4-b]quinolines | 1000W, Water | 2-5 minutes | Significant time reduction, use of water as solvent dergipark.org.tr |
| 4-Arylidenepyrazolone derivatives | Solvent-free | Not specified | Environmentally benign, good to excellent yields mdpi.com |
| N-aryl pyrazoles | Ethanol | 5-6 minutes | Shorter time and better yields than conventional heating rasayanjournal.co.in |
Ultrasound irradiation and mechanochemistry represent alternative energy inputs for pyrazole synthesis, offering unique advantages. rsc.org Sonication is known to accelerate chemical reactions and increase yields, providing a simple and inexpensive method for chemical activation. orientjchem.org An eco-friendly, one-pot synthesis of pyrazole derivatives has been developed using ultrasound acceleration in water, achieving good to excellent yields in 0.5–2.5 hours and accommodating sterically hindered substrates. researchgate.net The use of ultrasound has been increasingly applied to the synthesis of various nitrogen-containing heterocycles. nih.gov
Mechanochemical activation, while less common than microwave or ultrasound methods, is noted for its advantages in sustainability. rsc.orgrsc.org These techniques typically involve solvent-free or low-solvent conditions, reducing the environmental impact of the synthesis. Both ultrasound and mechanochemistry serve as valuable alternatives, particularly for processes requiring milder conditions or enhanced sustainability. rsc.orgrsc.org
Control of Regioselectivity and Stereoselectivity in the Synthesis of this compound Analogs
The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of two possible pyrazole regioisomers. conicet.gov.ar Controlling this regioselectivity is crucial for synthesizing a specific desired analog. Similarly, the introduction of substituents can create stereocenters, necessitating control over stereoselectivity.
Regioselectivity in the N-alkylation of pyrazoles is a common challenge. For example, the benzylation of 3-(4-pyrimidinyl)pyrazole with 4-chlorobenzyl bromide yielded two distinct regioisomers, with the desired N-1 benzylated product being the major isomer in a roughly 10:1 ratio. electronicsandbooks.com The structure of the major N-1 isomer was confirmed using NOESY NMR analysis. electronicsandbooks.com
The choice of solvent can dramatically influence regioselectivity. In the synthesis of N-methylpyrazoles from 1,3-diketones and methylhydrazine, using conventional solvents like ethanol often results in poor selectivity. conicet.gov.ar However, employing fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity of the pyrazole formation. conicet.gov.ar
A powerful strategy for complete regiocontrol involves modifying the nature of the hydrazine reagent. In a synthesis starting from trichloromethyl enones, using arylhydrazine hydrochlorides leads exclusively to the 1,3-regioisomer, while the corresponding free arylhydrazine yields only the 1,5-regioisomer. nih.gov This switchable methodology provides a reliable route to either isomer. The regioselectivity of transformations like the 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes can be confirmed through 2D-NMR techniques and supported by DFT calculations. rsc.org
Stereoselectivity can also be controlled. A switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles has been developed from the Michael addition of pyrazoles to conjugated carbonyl alkynes. nih.gov In the absence of a catalyst, the reaction preferentially produces the (E)-isomer. However, the addition of silver carbonate (Ag₂CO₃) switches the selectivity to favor the formation of the (Z)-isomer. nih.gov This demonstrates that specific additives can play a key role in directing the stereochemical outcome of a reaction. nih.gov
The following table details methods for controlling selectivity in pyrazole synthesis.
| Selectivity Type | Method | Outcome | Example Reaction |
|---|---|---|---|
| Regioselectivity | Use of fluorinated alcohol solvents (TFE, HFIP) | Dramatically increased ratio of one regioisomer conicet.gov.ar | Condensation of 1,3-diketones with methylhydrazine conicet.gov.ar |
| Regioselectivity | Choice of hydrazine reagent form | Arylhydrazine·HCl gives 1,3-isomer; free arylhydrazine gives 1,5-isomer nih.gov | Reaction of trichloromethyl enones with arylhydrazines nih.gov |
| Stereoselectivity | Catalyst choice (Ag₂CO₃) | Absence of catalyst gives (E)-isomer; presence of Ag₂CO₃ gives (Z)-isomer nih.gov | Michael addition of pyrazoles to conjugated carbonyl alkynes nih.gov |
| Regioselectivity | Inherent substrate bias | Formation of N-1 benzylated pyrazole as major product (10:1) electronicsandbooks.com | Benzylation of 3-(4-pyrimidinyl)pyrazole electronicsandbooks.com |
Chemical Transformations and Derivatization Strategies for 1 Benzyl 1h Pyrazol 3 Yl Acetonitrile
Reactions at the Acetonitrile (B52724) Moiety
The acetonitrile group (-CH₂CN) is a highly useful functional handle, susceptible to a range of transformations including cycloadditions, hydrolysis, and reductions. These reactions provide pathways to introduce new functional groups and ring systems, significantly expanding the molecular diversity accessible from the parent compound.
Conversion to Tetrazole Derivatives via 1,3-Dipolar Cycloaddition
The nitrile functionality of (1-benzyl-1H-pyrazol-3-yl)acetonitrile can be readily converted into a 5-substituted-1H-tetrazole ring, a well-known bioisostere for a carboxylic acid group. This transformation is typically achieved through a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, between the nitrile and an azide (B81097) source. The most common method involves heating the nitrile with sodium azide (NaN₃) in the presence of a Lewis acid or an ammonium (B1175870) salt, such as ammonium chloride (NH₄Cl) or triethylammonium (B8662869) chloride, in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction proceeds to yield 5-((1-benzyl-1H-pyrazol-3-yl)methyl)-1H-tetrazole.
This reaction is valued for its efficiency and broad applicability in medicinal chemistry for modifying lead compounds. The general mechanism involves the coordination of the azide to the nitrile, followed by an intramolecular cyclization to form the stable, aromatic tetrazole ring.
| Reactants | Reagents & Conditions | Product |
| This compound | 1. Sodium Azide (NaN₃) 2. Ammonium Chloride (NH₄Cl) or Triethylamine Hydrochloride 3. N,N-Dimethylformamide (DMF), Heat | 5-((1-benzyl-1H-pyrazol-3-yl)methyl)-1H-tetrazole |
Hydrolytic Transformations to Carboxylic Acid Derivatives
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, providing (1-benzyl-1H-pyrazol-3-yl)acetic acid. arkat-usa.orgbyjus.com This transformation is fundamental for introducing a carboxyl group, which can then be subjected to further derivatization, such as esterification or amidation.
Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with an aqueous solution of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), results in the formation of the carboxylic acid and the corresponding ammonium salt. byjus.com The reaction proceeds through the initial formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. byjus.com
Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), also yields the carboxylic acid. acs.org In this case, the initial product is the carboxylate salt (e.g., sodium (1-benzyl-1H-pyrazol-3-yl)acetate), which is then protonated during an acidic workup to afford the final carboxylic acid product. arkat-usa.org Ammonia is released as a byproduct. byjus.com
| Reaction Type | Reagents & Conditions | Intermediate/Final Product |
| Acid Hydrolysis | Dilute H₂SO₄ or HCl, Heat (reflux) | (1-benzyl-1H-pyrazol-3-yl)acetic acid |
| Base Hydrolysis | 1. NaOH(aq) or KOH(aq), Heat (reflux) 2. H₃O⁺ (acidic workup) | Sodium (1-benzyl-1H-pyrazol-3-yl)acetate, then (1-benzyl-1H-pyrazol-3-yl)acetic acid |
Reductive Amination to Corresponding Ethylamine Compounds
The term "reductive amination" typically refers to the conversion of a carbonyl group to an amine. However, in the context of nitriles, the direct reduction of the nitrile group leads to the formation of a primary amine. This transformation of this compound yields 2-(1-benzyl-1H-pyrazol-3-yl)ethan-1-amine. This reaction is crucial for introducing a basic aminoethyl side chain.
This reduction is commonly accomplished using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a highly effective agent for this conversion, typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comnumberanalytics.commasterorganicchemistry.com The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by an aqueous or acidic workup to protonate the resulting intermediate and yield the primary amine. masterorganicchemistry.com
Another established method is catalytic hydrogenation, which involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).
| Reducing Agent | Solvent | Workup | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl Ether | Aqueous/Acidic | 2-(1-benzyl-1H-pyrazol-3-yl)ethan-1-amine |
| Hydrogen Gas (H₂) | Methanol or Ethanol (B145695) | Filtration | 2-(1-benzyl-1H-pyrazol-3-yl)ethan-1-amine |
Functionalization of the Pyrazole (B372694) Ring System
The pyrazole ring is an electron-rich aromatic system, making it amenable to various functionalization reactions, particularly electrophilic aromatic substitution. Furthermore, the introduction of a leaving group, such as a halogen, opens up possibilities for transition-metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution on the Pyrazole Nucleus
Due to the electron-donating nature of the nitrogen atoms, the pyrazole ring is activated towards electrophilic attack. researchgate.net In N-substituted pyrazoles, such as the 1-benzyl derivative, electrophilic aromatic substitution occurs regioselectively at the C-4 position, which is the most electron-rich and sterically accessible carbon atom. scribd.comresearchgate.net
Common electrophilic substitution reactions applicable to the this compound scaffold include:
Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) at the C-4 position, yielding (1-benzyl-4-nitro-1H-pyrazol-3-yl)acetonitrile. scribd.comresearchgate.net The existence of the related compound 1-benzyl-4-nitro-1H-pyrazole confirms the feasibility of this reaction on the N-benzyl pyrazole core. sigmaaldrich.com
Halogenation: Reaction with N-halosuccinimides (e.g., NBS for bromination, NCS for chlorination) provides a mild and efficient method to install a halogen atom at the C-4 position. researchgate.netbeilstein-archives.org This produces (1-benzyl-4-halo-1H-pyrazol-3-yl)acetonitrile, a key intermediate for coupling reactions. researchgate.net
Vilsmeier-Haack Formylation: The use of the Vilsmeier reagent (generated in situ from POCl₃ and DMF) introduces a formyl group (-CHO) at the C-4 position. researchgate.netorganic-chemistry.org This reaction provides a route to (1-benzyl-4-formyl-1H-pyrazol-3-yl)acetonitrile, which can be further elaborated. nih.gov
| Reaction | Reagents | Electrophile | Product (at C-4 Position) |
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | Nitro group (-NO₂) |
| Bromination | N-Bromosuccinimide (NBS) | Br⁺ | Bromo group (-Br) |
| Formylation | POCl₃ / DMF | [ClCH=N(CH₃)₂]⁺ | Formyl group (-CHO) |
Coupling Reactions for Further Substituent Introduction
The introduction of a halide (e.g., -Br or -I) or a triflate group at the C-4 position of the pyrazole ring transforms it into a versatile substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of a wide range of aryl, heteroaryl, alkyl, and alkynyl groups.
Starting from (1-benzyl-4-bromo-1H-pyrazol-3-yl)acetonitrile, several coupling strategies can be employed:
Suzuki-Miyaura Coupling: This reaction couples the 4-halopyrazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. nih.govnih.gov This is a highly robust method for introducing aryl or heteroaryl substituents.
Heck Coupling: The 4-halopyrazole can be coupled with an alkene using a palladium catalyst to form a new substituted alkene at the C-4 position. vut.ac.zaresearchgate.net
Sonogashira Coupling: This reaction involves the coupling of the 4-halopyrazole with a terminal alkyne, catalyzed by both palladium and copper(I) complexes, to install an alkynyl substituent. wikipedia.orgorganic-chemistry.orgresearchgate.net
These coupling reactions provide a modular approach to synthesize highly functionalized pyrazole derivatives, enabling extensive exploration of the chemical space around the core scaffold.
| Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed at C-4 |
| Suzuki-Miyaura | R-B(OH)₂ (Boronic Acid) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Pyrazole-Aryl/Alkyl |
| Heck | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base | Pyrazole-Alkenyl |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Pyrazole-Alkynyl |
Modifications and Functionalization of the Benzyl (B1604629) Substituent
The benzyl group attached to the N1 position of the pyrazole ring in this compound offers a versatile platform for a variety of chemical modifications. These transformations can be broadly categorized into reactions occurring at the benzylic methylene (B1212753) bridge and those involving the phenyl ring. This section will focus on the chemical transformations that can be performed on the phenyl ring of the benzyl substituent.
Chemical Transformations on the Phenyl Ring
The phenyl ring of the N-benzyl group is susceptible to electrophilic aromatic substitution reactions, a cornerstone of synthetic organic chemistry for the functionalization of aromatic systems. While the pyrazole ring itself can undergo electrophilic substitution, typically at the C4 position, the phenyl ring of the benzyl substituent can also be selectively modified under appropriate conditions. The directing effects of the pyrazole moiety and the methylene spacer influence the regioselectivity of these reactions.
Electrophilic substitution on N-aryl and N-benzyl azoles has been a subject of study, providing insights into the reactivity of these systems. For instance, the nitration of 2-(1'-phenylpyrazol-4'-yl) benzimidazole (B57391) at room temperature has been shown to occur on the N-phenyl ring of the pyrazole, indicating that the phenyl ring is sufficiently activated for such transformations. This provides a strong basis for analogous reactions on the N-benzyl group of this compound.
Common electrophilic aromatic substitution reactions that can be envisaged for the phenyl ring of this compound include nitration, halogenation, and Friedel-Crafts reactions.
Nitration: The introduction of a nitro group (-NO2) onto the phenyl ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction proceeds via the in-situ generation of the nitronium ion (NO2+), a potent electrophile. The substitution pattern on the phenyl ring is dictated by the directing effect of the N-benzylpyrazole substituent. Generally, alkyl groups are ortho-, para-directing activators. Therefore, nitration is expected to yield a mixture of ortho- and para-nitrobenzyl derivatives.
Halogenation: The incorporation of halogen atoms (e.g., Cl, Br) onto the phenyl ring can be accomplished using various halogenating agents, often in the presence of a Lewis acid catalyst. For instance, bromination can be carried out with bromine (Br2) and a catalyst like iron(III) bromide (FeBr3). Similar to nitration, halogenation is anticipated to produce ortho- and para-substituted products. Palladium-catalyzed halogenation has also been reported for the ortho-C–H halogenation of N-phenyl-1,2,3-triazoles, suggesting that modern catalytic methods could offer enhanced regioselectivity.
Friedel-Crafts Reactions: Friedel-Crafts reactions allow for the introduction of alkyl (alkylation) or acyl (acylation) groups onto the aromatic ring. Friedel-Crafts acylation, for example, involves the reaction of the aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). This reaction leads to the formation of a ketone, which can be a valuable intermediate for further synthetic transformations. The acylation is expected to favor the para position due to steric hindrance at the ortho positions.
The following table summarizes these potential chemical transformations on the phenyl ring of this compound, with plausible reaction conditions and expected major products based on established principles of electrophilic aromatic substitution and analogous reactions in related heterocyclic systems.
| Transformation | Reagents and Conditions | Expected Major Product(s) |
| Nitration | Conc. HNO3, Conc. H2SO4, 0-25 °C | (1-(4-nitrobenzyl)-1H-pyrazol-3-yl)acetonitrile and (1-(2-nitrobenzyl)-1H-pyrazol-3-yl)acetonitrile |
| Bromination | Br2, FeBr3, CCl4, reflux | (1-(4-bromobenzyl)-1H-pyrazol-3-yl)acetonitrile and (1-(2-bromobenzyl)-1H-pyrazol-3-yl)acetonitrile |
| Friedel-Crafts Acylation | CH3COCl, AlCl3, CS2, 0 °C to reflux | (1-(4-acetylbenzyl)-1H-pyrazol-3-yl)acetonitrile |
Computational and Theoretical Investigations of 1 Benzyl 1h Pyrazol 3 Yl Acetonitrile
Molecular Modeling and Structure-Activity Relationship (SAR) Studies
Molecular modeling and Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. For the class of 1-benzyl-1H-pyrazole derivatives, these studies have been instrumental in optimizing their potential as kinase inhibitors. nih.gov Kinases, such as Receptor Interacting Protein 1 (RIP1), are critical targets in inflammatory diseases and necroptosis, a form of programmed cell death. nih.govnih.gov
Research into 1-benzyl-1H-pyrazole derivatives has led to the structural optimization of compounds that inhibit RIP1 kinase. nih.gov SAR analysis reveals that modifications to both the benzyl (B1604629) and pyrazole (B372694) moieties significantly impact inhibitory potency. While specific SAR data for the (1-benzyl-1H-pyrazol-3-yl)acetonitrile variant is not extensively published, studies on closely related analogs provide a predictive framework for its activity.
Key findings from SAR studies on 1-benzyl-1H-pyrazole analogs as RIP1 kinase inhibitors include:
Substitution at the Pyrazole C3-Position: The nature of the substituent at the 3-position of the pyrazole ring is critical for activity. Initial studies identified a nitro group at this position as a starting point for optimization. Subsequent modifications to groups like amines have been explored to enhance potency and improve physicochemical properties. nih.gov
Substitution on the Benzyl Ring: The substitution pattern on the N1-benzyl group is a key determinant of binding affinity. Dichloro-substitution, for example, has been shown to be favorable in several potent inhibitors. nih.gov
Substitution at the Pyrazole C5-Position: Altering the substituent at the 5-position of the pyrazole ring can modulate both potency and selectivity against different biological targets. researchgate.net
The following table summarizes the SAR data for a series of representative 1-benzyl-1H-pyrazole analogs targeting RIP1 kinase, illustrating the impact of substitutions on inhibitory activity. nih.gov
| Compound ID | Benzyl Ring Substitution | Pyrazole C3-Position Group | RIP1 Kinase Kd (μM) |
| 1a | 2,4-dichloro | Nitro | >10 |
| 3a | 2,4-dichloro | Amino | 0.204 |
| 4b | 2,4-dichloro | (Thiazol-2-yl)amino | 0.078 |
| 4d | 2,4-dichloro | (Pyridin-2-yl)amino | 0.112 |
| 4h | 4-chloro | (Thiazol-2-yl)amino | 0.385 |
This table is generated based on data for analogous compounds from cited research.
These SAR studies are often complemented by quantitative structure-activity relationship (QSAR) models, which mathematically correlate chemical structures with biological activities to predict the potency of novel compounds. hilarispublisher.comnih.gov
Quantum Chemical Calculations for Electronic and Thermodynamic Properties
Quantum chemical calculations are employed to determine the intrinsic electronic and thermodynamic properties of a molecule, offering deep insights into its stability, reactivity, and spectroscopic characteristics. aun.edu.egresearchgate.net
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. eurasianjournals.comresearchgate.net For pyrazole derivatives, DFT calculations provide valuable data on molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). nih.govbohrium.com These calculations are essential for understanding the molecule's reactivity and intermolecular interaction potential. tandfonline.com
Key electronic properties calculated for pyrazole derivatives using DFT include:
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. jcsp.org.pk
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological target. researchgate.net
Mulliken Atomic Charges: This analysis partitions the total molecular charge among individual atoms, providing a quantitative measure of the electronic distribution and polarity within the molecule. researchgate.net
The table below lists theoretical electronic properties typical for a pyrazole derivative, as would be calculated using DFT methods at a level like B3LYP/6-31G*. jcsp.org.pkepstem.net
| Property | Significance | Representative Value |
| HOMO Energy | Electron-donating ability | ~ -5.5 eV |
| LUMO Energy | Electron-accepting ability | ~ -1.2 eV |
| Energy Gap (ΔE) | Chemical Reactivity / Stability | ~ 4.3 eV |
| Dipole Moment | Polarity and solubility | ~ 3.5 Debye |
| Electronegativity (χ) | Tendency to attract electrons | ~ 3.35 eV |
| Chemical Hardness (η) | Resistance to charge transfer | ~ 2.15 eV |
This table presents representative values for analogous compounds to illustrate the output of DFT calculations.
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformers of the molecule and the energy barriers for interconversion between them.
For 1-benzyl-pyrazole systems, a key degree of freedom is the rotation around the single bond connecting the benzyl group's methylene (B1212753) carbon to the pyrazole ring's nitrogen atom. This rotation gives rise to different spatial arrangements of the benzyl and pyrazole rings relative to each other. Quantum chemical calculations can map the potential energy surface as a function of this torsional angle, identifying energy minima that correspond to stable conformers and transition states that represent the barriers to rotation. aun.edu.eg The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies. Understanding the preferred conformation is vital, as only specific conformers may be able to fit into the binding site of a target enzyme.
Molecular Docking Simulations and Ligand-Target Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. tojqi.netresearchgate.net This method is extensively used to screen virtual libraries of compounds and to understand the molecular basis of ligand-target recognition. researchgate.netnih.gov
For the 1-benzyl-1H-pyrazole class of compounds, molecular docking has been successfully used to predict their binding modes within the ATP-binding pocket of various kinases, including RIP1 kinase. nih.govmdpi.comnih.gov These simulations provide a detailed, three-dimensional model of the enzyme-ligand complex, highlighting the specific intermolecular interactions that stabilize the binding. frontiersin.orgresearchgate.net
Docking studies of RIP1 kinase inhibitors reveal that the pyrazole core and its substituents form a network of interactions with key amino acid residues in the active site. nih.govnih.gov The predicted interactions typically include:
Hydrogen Bonds: The nitrogen atoms of the pyrazole ring and polar substituents (like the nitrile group in the target compound) can act as hydrogen bond acceptors or donors, forming crucial interactions with residues in the kinase hinge region. nih.gov
Hydrophobic Interactions: The benzyl and other aryl rings of the inhibitors typically engage in hydrophobic and π-stacking interactions with nonpolar residues in the active site, contributing significantly to binding affinity. nih.gov
Van der Waals Forces: Favorable van der Waals contacts between the ligand and the protein ensure a snug fit within the binding pocket, maximizing surface complementarity. nih.gov
The following table summarizes the key amino acid residues in the RIP1 kinase active site and their predicted interactions with 1-benzyl-1H-pyrazole-type inhibitors. nih.govresearchgate.net
| Interaction Type | Key Amino Acid Residues (RIP1 Kinase) | Interacting Ligand Moiety |
| Hydrogen Bonding | Cys88, Asp156, Glu158 | Pyrazole nitrogen, C3-substituent |
| Hydrophobic/π-stacking | Met90, Val73, Leu157, Phe63 | Benzyl ring, other aryl groups |
| Van der Waals Contacts | Val27, Ala40, Leu148 | Entire ligand scaffold |
This table summarizes typical interactions for this class of inhibitors based on published docking studies with analogous compounds.
By predicting these binding modes, molecular docking allows for the rational design of new derivatives with modified structures aimed at enhancing desired interactions or introducing new ones, thereby improving potency and selectivity. nih.gov
Research into Potential Biological Activities of 1 Benzyl 1h Pyrazol 3 Yl Acetonitrile and Its Derivatives
In Vitro Evaluation of Enzyme Inhibitory Activity
The pyrazole (B372694) scaffold is a prominent feature in several clinically approved drugs and has been extensively investigated for its enzyme inhibitory potential. Derivatives of (1-benzyl-1H-pyrazol-3-yl)acetonitrile have been synthesized and evaluated against various enzyme classes, demonstrating a broad range of inhibitory profiles.
Kinase Inhibition Studies (e.g., JNK3, EGFR)
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, making them important targets for drug discovery. Pyrazole-containing compounds have shown significant promise as kinase inhibitors.
JNK3 Inhibition: c-Jun N-terminal Kinase 3 (JNK3) is a kinase expressed predominantly in the brain, and its inhibition is considered a therapeutic strategy for neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov A series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives, which incorporate the pyrazolyl-acetonitrile scaffold, have been designed as selective JNK3 inhibitors. nih.gov These compounds were developed to have a lower molecular weight while maintaining potent activity. nih.gov
Among the synthesized derivatives, several compounds exhibited significant inhibitory activity against JNK3. nih.gov Notably, compound 8a , ((R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile), demonstrated the highest potency. nih.gov Kinase profiling of a related compound, 7a , against 38 different kinases revealed excellent selectivity for JNK3. nih.gov
Table 1: JNK3 Inhibitory Activity of Pyrazolyl-acetonitrile Derivatives
| Compound | IC₅₀ (μM) against JNK3 |
|---|---|
| 7a | 0.635 |
| 7b | 0.824 |
| 8a | 0.227 |
| 8b | 0.361 |
Data sourced from a study on 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives. nih.gov
EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive the growth of various cancers. dovepress.comgoogle.com Consequently, EGFR inhibitors are a key class of targeted anticancer agents. dovepress.com Pyrazoline derivatives, which are structurally related to pyrazoles, have been investigated as EGFR kinase inhibitors. dovepress.comgoogle.com Studies have reported on pyrazoline-bearing molecules with potent cytotoxic effects against human cancer cell lines that overexpress EGFR, suggesting that the pyrazole/pyrazoline scaffold can be effectively targeted for EGFR inhibition. dovepress.com
Glycosidase and Amylase Inhibition Profiles (e.g., α-glucosidase, α-amylase)
Inhibitors of carbohydrate-hydrolyzing enzymes, such as α-glucosidase and α-amylase, are a therapeutic approach for managing postprandial hyperglycemia in type 2 diabetes. nih.govmdpi.com By slowing the digestion of carbohydrates, these inhibitors reduce the rate of glucose absorption. nih.govmdpi.com Pyrazole derivatives have been identified as effective inhibitors of these enzymes. researchgate.net
Research has shown that certain pyrazole derivatives can exhibit potent α-glucosidase inhibitory activity. researchgate.net For instance, a study on a series of pyrazole-hydrazide compounds found that they could effectively inhibit α-glucosidase, with some derivatives showing significantly higher potency than the standard drug, acarbose. researchgate.net Molecular docking studies suggest that the hydrazide moiety within these structures can interact with the active site of α-glucosidase, contributing to the enzyme's inhibition. researchgate.net While many compounds show activity against both enzymes, some derivatives exhibit a desired profile of strong α-glucosidase inhibition and weaker α-amylase inhibition, which could potentially reduce gastrointestinal side effects compared to non-selective inhibitors. nih.gov
Table 2: Example of α-Glucosidase and α-Amylase Inhibition by a Pyrazole Derivative
| Compound | Enzyme | Inhibition |
|---|---|---|
| Pyrazole Schiff Base 35 | α-Glucosidase | IC₅₀ = 60.45 ± 1.23 µM |
| Acarbose (Standard) | α-Glucosidase | - |
Data from a study on Schiff bases of pyrazole derivatives. researchgate.net
Xanthine (B1682287) Oxidase Inhibition Investigations
Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govmdpi.com Elevated levels of uric acid can lead to hyperuricemia and gout. nih.gov Therefore, XO inhibitors are the primary treatment for these conditions. nih.gov
Derivatives of 1-benzyl-1H-pyrazole have been investigated for their XO inhibitory potential. In one study, a series of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles was synthesized and evaluated. researchgate.net Several of these compounds demonstrated moderate in vitro XO inhibitory activity. researchgate.net Further research on pyrazolone (B3327878) derivatives, which contain a related pyrazole core, also identified potent XO inhibitors. semanticscholar.org Kinetic analysis of the most potent compound from that series revealed a mixed-type inhibition, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. semanticscholar.org
Table 3: Xanthine Oxidase (XO) Inhibitory Activity of Pyrazole Derivatives
| Compound | IC₅₀ (μM) against XO |
|---|---|
| Derivative 5f | 78.4 |
| Derivative 5d | 95.5 |
Data from a study on 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles. researchgate.net
Cyclooxygenase (COX) Inhibition Research
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes. There are two main isoforms, COX-1 and COX-2; selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce the gastrointestinal side effects associated with COX-1 inhibition. researchgate.net The pyrazole scaffold is central to several successful COX-2 inhibitors, such as celecoxib (B62257). nih.gov
Synthetic research has focused on creating novel pyrazole analogues with COX-inhibitory activity. nih.gov Studies on hybrid pyrazole analogues have shown that specific substitutions on the pyrazole ring are crucial for selective COX-2 inhibitory activity. For example, the presence of a benzene (B151609) sulfonamide moiety on the N1 position of the pyrazole core was found to be important for COX-2 selectivity. nih.gov Similarly, various 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one derivatives have been synthesized and shown to possess pronounced selective COX-2 inhibition. researchgate.net
Exploration of Other Enzyme Targets
Beyond the commonly studied kinases and metabolic enzymes, derivatives of the 1-benzyl-1H-pyrazole structure have been evaluated against other novel enzyme and receptor targets.
Receptor Interacting Protein 1 (RIP1) Kinase: RIP1 kinase is a key mediator of necroptosis, a form of programmed cell death. Inhibitors of RIP1 kinase are being explored for their therapeutic potential in diseases related to necrosis, such as pancreatitis. nih.gov A study focused on the structural optimization of a 1-benzyl-1H-pyrazole lead compound resulted in the discovery of a potent RIP1 kinase inhibitor, compound 4b , which demonstrated a Kd value of 0.078 μM against the kinase and an EC₅₀ of 0.160 μM in a cellular necroptosis assay. nih.gov
A₂B Adenosine (B11128) Receptor (AdoR) Antagonism: The A₂B adenosine receptor is implicated in the bronchial hyperresponsiveness observed in asthma. nih.gov Selective antagonists for this receptor could offer therapeutic benefits. Researchers have synthesized 8-(pyrazolyl) xanthine derivatives to target this receptor. Introducing a benzyl (B1604629) group at the N-1 position of the pyrazole ring was a key step in developing potent and selective antagonists. nih.gov Further optimization led to the discovery of compound 60 (8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethylxanthine), which exhibited a high affinity (Ki = 1 nM) for the A₂B AdoR and excellent selectivity over other adenosine receptor subtypes. nih.gov
In Vitro Assessment of Antioxidant Potential and Radical Scavenging Mechanisms
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, contributes to various pathologies. Compounds with the ability to scavenge free radicals can help mitigate oxidative damage. The pyrazole nucleus is found in compounds known to possess antioxidant properties. nih.govmdpi.com
The antioxidant activity of pyrazole derivatives is often attributed to the hydrogen-donating ability of the N-H proton on the pyrazole ring. nih.gov Various in vitro assays are used to evaluate antioxidant potential, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, hydroxyl radical scavenging, and ferrous ion chelating (FIC) tests. researchgate.netfarmaceut.org
A study on N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide (B3024157) demonstrated its capacity as an effective antioxidant. researchgate.netresearchgate.net The compound showed notable activity in DPPH radical scavenging and was particularly potent in ferrous ion chelation and hydroxyl radical scavenging assays. researchgate.net Phenyl-pyrazolone derivatives, which are structurally related, also display robust antioxidant capacities, acting as scavengers for a variety of oxygen free radicals. mdpi.com
Table 4: Antioxidant Activity of a Benzyl Pyrazole Derivative
| Assay | IC₅₀ (mg/mL) |
|---|---|
| DPPH Radical Scavenging | 1.53 |
| Ferrous Ion Chelating (FIC) | 0.0215 |
Data for N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide. researchgate.netresearchgate.net
In Vitro Antimicrobial Research
Derivatives of the pyrazole class have been extensively studied for their potential to combat microbial infections. The structural versatility of the pyrazole ring allows for the synthesis of a wide array of compounds with diverse biological properties, including antibacterial, antifungal, and antiviral activities. nih.govnih.gov
Several studies have highlighted the antibacterial potential of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. A series of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and evaluated for their antibacterial effects. nih.gov The screening was conducted against standard strains of Streptococcus pyogenes, Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae (Gram-negative). nih.gov Among the synthesized compounds, some showed potent antimicrobial activities. nih.gov
In another study, new 1H-pyrazole-3-carboxylic acid derivatives were synthesized and evaluated for their antibacterial activities. researchgate.net The minimal inhibitory concentration (MIC) experiments revealed that most of these compounds exhibited inhibitory effects against Klebsiella pneumoniae, Escherichia coli, and Bacillus subtilis. researchgate.net The research indicated that pyrazolo[3,4-d]pyridazine compounds were particularly effective against both Gram-positive and Gram-negative bacteria. researchgate.net
Additionally, the antibacterial activity of certain 1-benzyl-1,2,3-triazole derivatives has been investigated. One such compound, 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)cyclopentanol, showed selective moderate inhibition of Staphylococcus aureus growth. researchgate.net Another related compound, 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-1-ol, demonstrated activity against Escherichia coli and Salmonella enterica. researchgate.net
| Compound Class | Bacterial Strains Tested | Observed Activity |
|---|---|---|
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides | S. pyogenes, S. aureus, B. subtilis, E. coli, P. aeruginosa, K. pneumoniae | Potent antimicrobial activities observed for some derivatives. nih.gov |
| 1H-pyrazole-3-carboxylic acid derivatives | K. pneumoniae, E. coli, B. subtilis | Inhibitory effects demonstrated, with pyrazolo[3,4-d]pyridazines being most effective. researchgate.net |
| 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)cyclopentanol | S. aureus | Selective moderate inhibition. researchgate.net |
| 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-1-ol | E. coli, S. enterica | Moderate inhibition. researchgate.net |
The antifungal potential of pyrazole derivatives has also been a subject of scientific investigation. In a study focused on 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides, the compounds were tested against several mycotoxic fungal strains, including Fusarium verticillioides, Aspergillus ochraceous, Aspergillus flavus, Alternaria alternata, and Penicillium chrysogenum. nih.gov Certain derivatives demonstrated potent antifungal activities against these strains. nih.gov
Another research effort synthesized 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide and evaluated its antifungal activity against Candida albicans and Candida tropicalis. nih.govresearchgate.net The results showed that this compound had a promising antifungal effect, destroying all colonies of both Candida species at a concentration of 1000 ppm. nih.govresearchgate.net The minimum inhibitory concentration (MIC) was determined to be 62.5 µg/mL against Candida albicans and 125 µg/mL against Candida tropicalis. nih.gov
| Compound/Derivative Class | Fungal Strains Tested | Key Findings |
|---|---|---|
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides | F. verticillioides, A. ochraceous, A. flavus, A. alternata, P. chrysogenum | Some derivatives showed potent antifungal activities. nih.gov |
| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | Candida albicans, Candida tropicalis | Complete elimination of colonies at 1000 ppm; MIC of 62.5 µg/mL for C. albicans and 125 µg/mL for C. tropicalis. nih.gov |
Pyrazole derivatives have emerged as a significant class of compounds with a broad spectrum of antiviral activities. nih.gov Research has shown their potential against various viruses. For instance, a series of 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles were synthesized and evaluated for their in vitro antiviral activity against herpes simplex virus type-1 (HSV-1). researchgate.net Several of the synthesized compounds exhibited strong antiviral activity, with IC50 values as low as 0.02 µM. researchgate.net
In another study, a series of 4-substituted pyrazole derivatives were synthesized and evaluated for their efficacy against Newcastle disease virus (NDV). nih.gov Notably, a hydrazone derivative and a thiazolidinedione derivative achieved 100% protection against NDV, while a pyrazolopyrimidine derivative provided 95% protection. nih.gov Furthermore, pyrazole-containing compounds have shown high potency against hepatitis A virus, HCV, and HSV. nih.gov
The virucidal activity of certain 1,2,3-triazole-containing derivatives of the alkaloid lupinine (B175516) was assessed for their ability to suppress the reproduction of influenza viruses. mdpi.com Some of these compounds were able to reduce the infectivity of the influenza virus by more than 90%, indicating their potential as virucidal agents that act on extracellular virions. mdpi.com
| Compound/Derivative Class | Virus Tested | Observed Activity |
|---|---|---|
| 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles | Herpes Simplex Virus Type-1 (HSV-1) | Strong antiviral activity with IC50 values as low as 0.02 µM. researchgate.net |
| 4-substituted pyrazole derivatives (hydrazone and thiazolidinedione) | Newcastle Disease Virus (NDV) | 100% protection against NDV. nih.gov |
| 1,2,3-triazole-containing lupinine derivatives | Influenza A viruses | Reduced virus infectivity by over 90%. mdpi.com |
In Vitro Antiproliferative and Cytotoxic Research against Cancer Cell Lines
The antiproliferative activity of pyrazole derivatives has been a significant area of cancer research. A study focused on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides identified compounds with potent antiproliferative activity against the MIA PaCa-2 pancreatic cancer cell line, with some derivatives showing submicromolar EC50 values. nih.govnih.gov These compounds were found to modulate autophagy, a cellular process involved in cell survival and death. nih.gov
In another research effort, new dihydro-1H-pyrazolo[1,3-b]pyridine and pyrazolo[1,3-b]pyridine embelin (B1684587) derivatives were synthesized and evaluated against several hematologic and breast cancer cell lines. ulpgc.es Several of these compounds exhibited good cytotoxic activity, with IC50 values ranging from 0.7 to 7.5 µM. ulpgc.es The best results were generally observed in leukemia cell lines. ulpgc.es
The design and synthesis of 1-benzyl-1H-pyrazole derivatives have also led to the discovery of potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, which plays a role in necroptosis, a form of programmed cell death. nih.gov One such compound showed a Kd value of 0.078 µM against RIP1 kinase and an EC50 value of 0.160 µM in a cell necroptosis inhibitory assay. nih.gov
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings |
|---|---|---|
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | MIA PaCa-2 (pancreatic) | Submicromolar antiproliferative activity. nih.gov |
| Dihydro-1H-pyrazolo[1,3-b]pyridine embelin derivatives | HEL, K-562, HL-60 (leukemia); SKBR3, MCF-7, MDA-MB-231, BT-549, HS-578T (breast) | Good cytotoxic activity with IC50 values between 0.7 and 7.5 µM. ulpgc.es |
| 1-benzyl-1H-pyrazole derivatives | HT29 (colon) | Potent inhibition of RIP1 kinase with EC50 of 0.160 µM in a cell necroptosis assay. nih.gov |
In Vitro Anti-inflammatory Research
Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a notable example. nih.gov Research into novel pyrazole compounds continues to explore their potential as anti-inflammatory agents. A series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized and screened for their anti-inflammatory activity. semanticscholar.org Several of these compounds showed significant activity when compared to the standard drug diclofenac (B195802) sodium. semanticscholar.org It was noted that the presence of electron-donating groups at the para position of the phenyl nucleus resulted in maximum anti-inflammatory activity. semanticscholar.org
Another study focused on 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potential 15-Lipoxygenase (15-LOX) inhibitors. nih.gov 15-LOX is an enzyme involved in the inflammatory pathway. The synthesized compounds were evaluated for their in vitro anti-inflammatory activities. nih.gov
The inhibition of RIP1 kinase by 1-benzyl-1H-pyrazole derivatives also has implications for anti-inflammatory research, as necroptosis is involved in inflammatory diseases. nih.gov One of the synthesized compounds demonstrated a considerable ability to protect the pancreas in a mouse model of L-arginine-induced pancreatitis, a condition characterized by inflammation. nih.gov
| Compound/Derivative Class | In Vitro Model/Target | Observed Activity |
|---|---|---|
| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives | Comparison with diclofenac sodium | Significant anti-inflammatory activity, particularly with electron-donating groups. semanticscholar.org |
| 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives | 15-Lipoxygenase (15-LOX) inhibition | Evaluated as potent 15-LOX inhibitors. nih.gov |
| 1-benzyl-1H-pyrazole derivatives | Receptor Interacting Protein 1 (RIP1) kinase inhibition | Potent inhibition of RIP1 kinase, with protective effects in an in vivo pancreatitis model. nih.gov |
Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of (1-benzyl-1H-pyrazol-3-yl)acetonitrile is expected to show distinct signals corresponding to each unique proton environment. The benzyl (B1604629) group would exhibit signals for the methylene (B1212753) protons (CH₂) and the aromatic protons of the phenyl ring. The methylene protons would appear as a singlet, typically in the range of 5.2-5.4 ppm. The five protons of the phenyl ring would appear in the aromatic region (7.2-7.4 ppm). The pyrazole (B372694) ring protons at positions 4 and 5 would present as doublets. The proton at C5 typically appears more downfield than the proton at C4. The methylene protons of the acetonitrile (B52724) group (CH₂CN) would also produce a characteristic singlet, generally found further upfield.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. Key expected signals would include the nitrile carbon (C≡N) around 115-120 ppm, and the carbons of the pyrazole and phenyl rings in the 100-150 ppm range. The benzylic methylene carbon and the acetonitrile methylene carbon would appear in the aliphatic region of the spectrum. For the related compound 1-benzyl-3,5-dimethyl-1H-pyrazole, the benzylic CH₂ carbon appears at 52.5 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Benzylic CH₂ | ~5.3 (s, 2H) | ~53 |
| Phenyl-H (ortho, meta, para) | ~7.2-7.4 (m, 5H) | ~127-137 |
| Pyrazole C4-H | Doublet | ~106 |
| Pyrazole C5-H | Doublet | ~130 |
| Acetonitrile CH₂ | Singlet | ~15 |
| Nitrile C≡N | - | ~117 |
Note: The data presented are estimations based on typical chemical shift values for similar structural motifs. Actual experimental values may vary.
Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
MS Analysis: In electron ionization (EI) mass spectrometry, this compound (molar mass: 197.24 g/mol ) would be expected to show a prominent molecular ion peak (M⁺) at m/z = 197. A characteristic and often base peak would arise from the cleavage of the benzyl group, leading to the formation of the tropylium ion (C₇H₇⁺) at m/z = 91. Another significant fragment would correspond to the pyrazolylacetonitrile cation at m/z = 106, resulting from the loss of the benzyl radical.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. For C₁₂H₁₁N₃, the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.
Interactive Data Table: Expected Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment Identity | Formula |
|---|---|---|
| 197 | Molecular Ion [M]⁺ | [C₁₂H₁₁N₃]⁺ |
| 106 | [M - C₇H₇]⁺ | [C₅H₄N₃]⁺ |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
For this compound, the FT-IR spectrum would display several characteristic absorption bands. The most indicative would be the stretching vibration of the nitrile group (C≡N), which appears as a sharp, medium-intensity band in the range of 2240-2260 cm⁻¹. The aromatic C-H stretching of the benzyl group and pyrazole ring would be observed above 3000 cm⁻¹. The aliphatic C-H stretching from the methylene groups would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.
Interactive Data Table: Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
|---|---|---|---|
| ~3100-3000 | Aromatic C-H | Stretch | Medium-Weak |
| ~2950-2850 | Aliphatic C-H | Stretch | Medium-Weak |
| ~2250 | Nitrile (C≡N) | Stretch | Medium-Sharp |
Chromatographic Techniques (HPLC, TLC) for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of a synthesized compound and for its separation from reaction mixtures.
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of a reaction and to get a preliminary indication of purity. Using a silica gel plate and a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate), this compound would appear as a single spot under UV light if pure. The retention factor (Rf) value would be dependent on the polarity of the eluent system.
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water is a common setup for analyzing pyrazole derivatives. uni.luorgsyn.org The compound would elute at a specific retention time, and the purity can be determined by integrating the peak area, typically with UV detection. For similar pyrazole compounds, HPLC has been used to confirm purity greater than 98%. nih.gov
X-ray Crystallography for Definitive Structural Determination
When a suitable single crystal of the compound can be grown, single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule in the solid state. This technique yields precise information on bond lengths, bond angles, and intermolecular interactions.
For pyrazole derivatives, X-ray crystallography has been used to determine the exact conformation and packing in the crystal lattice. For instance, the crystal structure of the related compound 4-benzyl-1H-pyrazole revealed that it crystallizes in the non-centrosymmetric space group P21, with the pyrazole and phenyl rings organized into alternating bilayers. A similar analysis for this compound would definitively confirm the connectivity and provide insights into its solid-state architecture.
Q & A
Q. What are the recommended synthetic routes for (1-benzyl-1H-pyrazol-3-yl)acetonitrile in academic research?
Methodological Answer: Synthesis typically involves condensation reactions between substituted pyrazole precursors and acetonitrile derivatives. A validated approach includes:
- Step 1: Reacting 1-benzyl-1H-pyrazole-3-carbaldehyde with cyanoacetic acid under acidic conditions (e.g., acetic acid) to form the nitrile group.
- Step 2: Purification via recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3).
- Validation: Confirm product identity using NMR (¹H/¹³C) and FT-IR spectroscopy. For structural ambiguity, single-crystal X-ray diffraction (SHELX refinement) is recommended .
Q. How can researchers ensure the purity of this compound following synthesis?
Methodological Answer: Purity assessment requires a combination of techniques:
- Chromatography: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water 70:30, flow rate 1 mL/min) to quantify impurities .
- Thermal Analysis: Differential scanning calorimetry (DSC) to detect polymorphic impurities. A sharp melting point (~150–160°C) indicates high purity.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (expected [M+H]⁺: ~238.12 g/mol).
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation: Use fume hoods for synthesis and purification to mitigate inhalation risks (acetonitrile derivatives release toxic vapors at elevated temperatures) .
- PPE: Wear nitrile gloves (tested for chemical compatibility), safety goggles, and flame-retardant lab coats. Avoid latex gloves due to permeation risks .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent solvent spread .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?
Methodological Answer:
- Computational Setup: Use the B3LYP/6-311++G(d,p) basis set in Gaussian 09 to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO).
- Key Parameters: Analyze charge distribution on the pyrazole ring and nitrile group to predict reactivity (e.g., nucleophilic attack at the nitrile carbon).
- Validation: Compare computed IR spectra with experimental data; deviations >5% suggest structural anomalies .
Q. What methodological considerations are essential for analyzing this compound in complex matrices using chromatography?
Methodological Answer:
- Matrix Effects: Employ a two-level factorial design (as in GC-FID optimization for acetonitrile/ethanol mixtures) to assess interference from biological or synthetic byproducts .
- Mobile Phase: For HPLC, optimize acetonitrile concentration (60–80%) to balance retention time and resolution. Note that acetonitrile-water mixtures may phase-separate under high salt conditions; pre-test solubility .
- Detection: Use UV-Vis detection at 254 nm (aromatic π→π* transitions) or tandem MS for trace quantification.
Q. How do structural modifications to the pyrazole ring influence the biological activity of this compound derivatives?
Methodological Answer:
- SAR Studies: Replace the benzyl group with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and antimicrobial potency. Test against S. aureus (MIC assay) and cancer cells (HCT116 viability) .
- Crystallography: Determine binding interactions with target enzymes (e.g., cytochrome P450) via protein-ligand co-crystallography (SHELX refinement ).
- Computational Docking: Use AutoDock Vina to simulate binding affinities; prioritize derivatives with ΔG < -7 kcal/mol for synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
